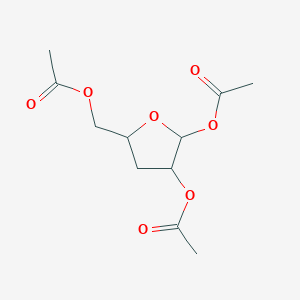
(4,5-Diacetyloxyoxolan-2-yl)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S,5S)-5-(acetoxymethyl)-tetrahydrofuran-2,3-diyl diacetate is a chemical compound with a complex structure that includes multiple acetoxy groups attached to a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,5S)-5-(acetoxymethyl)-tetrahydrofuran-2,3-diyl diacetate typically involves the acetylation of a tetrahydrofuran derivative. One common method includes the use of acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroxyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow processes. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,5S)-5-(acetoxymethyl)-tetrahydrofuran-2,3-diyl diacetate can undergo various chemical reactions, including:
Hydrolysis: The acetoxy groups can be hydrolyzed to yield the corresponding hydroxyl groups.
Oxidation: The compound can be oxidized to form more complex derivatives.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of aqueous acids or bases.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis will yield a tetrahydrofuran derivative with hydroxyl groups, while oxidation can lead to the formation of carboxylic acids or ketones.
Scientific Research Applications
Chemistry
In organic chemistry, (2S,3S,5S)-5-(acetoxymethyl)-tetrahydrofuran-2,3-diyl diacetate is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is studied for its potential pharmacological properties. It may serve as a precursor for the synthesis of bioactive molecules, including antiviral and anticancer agents.
Industry
In the industrial sector, (2S,3S,5S)-5-(acetoxymethyl)-tetrahydrofuran-2,3-diyl diacetate is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile compound for industrial applications.
Mechanism of Action
The mechanism of action of (2S,3S,5S)-5-(acetoxymethyl)-tetrahydrofuran-2,3-diyl diacetate involves its interaction with specific molecular targets. In biological systems, it may act by modifying the activity of enzymes or receptors. The acetoxy groups can be hydrolyzed to release active metabolites that exert their effects through various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S,5S)-5-(hydroxymethyl)-tetrahydrofuran-2,3-diyl diacetate
- (2S,3S,5S)-5-(methoxymethyl)-tetrahydrofuran-2,3-diyl diacetate
Uniqueness
What sets (2S,3S,5S)-5-(acetoxymethyl)-tetrahydrofuran-2,3-diyl diacetate apart from similar compounds is its specific arrangement of acetoxy groups. This unique structure allows for distinct reactivity and interaction with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4,5-diacetyloxyoxolan-2-yl)methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O7/c1-6(12)15-5-9-4-10(16-7(2)13)11(18-9)17-8(3)14/h9-11H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDHNUNTWAOQPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CC(C(O1)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[6-Methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl] 4-nitrobenzoate](/img/structure/B12320956.png)
![({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)[3-(hexadecyloxy)propoxy]phosphinic acid](/img/structure/B12320962.png)
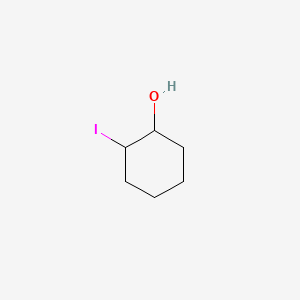
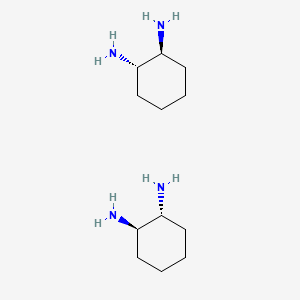

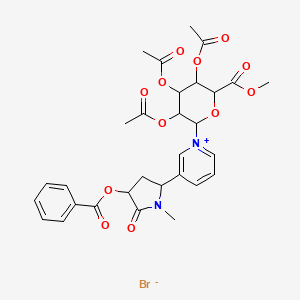
![[6-Acetyloxy-4a-hydroxy-1-(3-methylbutanoyloxy)spiro[1,5,6,7a-tetrahydrocyclopenta[c]pyran-7,2'-oxirane]-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate](/img/structure/B12320989.png)
![6-(1,1-Dimethyl-2-(5-(1,1,3-trimethyl-1H-benzo[e]indol-3-ium-2-yl)penta-2,4-dien-1-ylidene)-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoate](/img/structure/B12321000.png)
![1-hydroxy-6,6,9a-trimethyl-5,5a,7,8,9,9b-hexahydro-1H-benzo[e][2]benzofuran-3-one](/img/structure/B12321006.png)
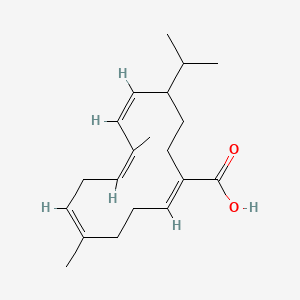


![Methyl N-valeryl-N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valinate](/img/structure/B12321027.png)
![7',11'-Dimethylspiro[oxolane-5,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadec-15-ene]-2,14'-dione](/img/structure/B12321030.png)
